molecular formula C9H6F3N3 B2543527 2-(1H-Pyrazole-1-yl)-4-(trifluoromethyl)pyridine CAS No. 1523281-58-4

2-(1H-Pyrazole-1-yl)-4-(trifluoromethyl)pyridine

Cat. No. B2543527
CAS RN: 1523281-58-4
M. Wt: 213.163
InChI Key: XPICITLRGSMKIH-UHFFFAOYSA-N
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Description

2-(1H-Pyrazole-1-yl)-4-(trifluoromethyl)pyridine, commonly known as PFP or PFP-TFP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PFP is a highly reactive compound that is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of PFP is not well understood. However, it is believed that PFP acts as a nucleophile, reacting with various electrophiles in organic synthesis. PFP can also act as a ligand, coordinating with metal ions in catalytic reactions.
Biochemical and Physiological Effects
PFP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that PFP can cause irritation to the skin and eyes upon contact. PFP may also be toxic if ingested or inhaled.

Advantages and Limitations for Lab Experiments

PFP has several advantages in lab experiments. It is a highly reactive compound that can be used as a building block for the synthesis of various organic compounds. PFP is also relatively easy to synthesize, making it a cost-effective reagent for organic synthesis. However, PFP is a highly reactive compound that can be hazardous if not handled properly. It is also relatively unstable, and its reactivity can make it difficult to handle in some lab experiments.

Future Directions

There are several future directions for the research of PFP. One potential direction is the development of new synthetic methods for PFP that are more efficient and cost-effective. Another direction is the study of PFP's mechanism of action, which could lead to the development of new applications for PFP in organic synthesis. Additionally, the study of PFP's biochemical and physiological effects could provide insights into its potential toxicity and safety concerns. Finally, the use of PFP as a ligand in catalytic reactions could be explored further, potentially leading to the development of new catalytic systems.

Synthesis Methods

PFP can be synthesized by a variety of methods, including the reaction of 2-pyrazolecarboxaldehyde with 4-(trifluoromethyl)pyridine in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-pyrazolecarboxylic acid with 4-(trifluoromethyl)pyridine using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

PFP has been extensively used in scientific research, particularly in the field of organic synthesis. It is a highly reactive compound that can be used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. PFP has also been used as a reagent in the synthesis of fluorescent dyes, which are widely used in biological imaging.

properties

IUPAC Name

2-pyrazol-1-yl-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-4-13-8(6-7)15-5-1-3-14-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPICITLRGSMKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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